molecular formula C15H13F3N4O2S B2516261 1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946229-99-8

1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2516261
CAS No.: 946229-99-8
M. Wt: 370.35
InChI Key: FMDVQIKIJHCNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 1-(2-Hydroxyethyl) substituent: Enhances solubility via hydrophilic interactions.
  • 6-((3-Trifluoromethylbenzyl)thio) group: Introduces electron-withdrawing trifluoromethyl (-CF₃) and hydrophobic benzylthio (-S-CH₂-C₆H₄-) moieties, influencing target binding and metabolic stability.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-2-9(6-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)4-5-23/h1-3,6-7,23H,4-5,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDVQIKIJHCNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Many studies have highlighted the efficacy of these compounds against various cancer cell lines.
  • Kinase Inhibition : The compound's structure suggests potential inhibition of specific kinases involved in cancer progression.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation.

The anticancer activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Notably, it may target:

  • VEGFR-2 : Recent studies suggest that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold enhance its inhibitory effects on vascular endothelial growth factor receptors (VEGFR), crucial for angiogenesis .
  • Cyclin-dependent Kinases (CDKs) : The compound may act as a CDK inhibitor, disrupting cell cycle progression in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound against A549 lung cancer cells, revealing an IC50 value of 26 µM, indicating significant cytotoxicity . Another derivative exhibited an IC50 value of 0.19 µM against BRAF(V600E) mutations, showcasing its potential in targeting specific cancer types .
  • Structure-Activity Relationships (SAR) :
    • Modifications at the 6-position and incorporation of electron-withdrawing groups like trifluoromethyl have been linked to enhanced activity against cancer cell lines.
    • Substituents that increase lipophilicity often correlate with improved cellular uptake and bioactivity .

Comparative Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer (A549)26
Derivative AAnticancer (BRAF V600E)0.19
Derivative BAnticancer (Various lines)1.50 - 1.32

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against Mycobacterium tuberculosis, suggesting that our compound may possess similar properties.

  • Case Study : A study on substituted pyrazolo[3,4-d]pyrimidine derivatives revealed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis for potent analogs, indicating promising potential for our target compound in combating bacterial infections.

Anticancer Activity

The anticancer properties of pyrazolo[3,4-d]pyrimidines are well-documented. Modifications in structure can significantly enhance selectivity and potency against various cancer cell lines.

  • Mechanism of Action : Compounds like this one may inhibit key enzymes involved in tumor growth and proliferation. The presence of sulfur and trifluoromethyl groups can improve binding affinity to target proteins.
  • Case Study : In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives demonstrated non-toxic profiles at concentrations effective against cancer cells, supporting their further development as anticancer agents.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound 15b () :

  • Structure: 5-(3-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • Key Differences:
    • Position 5 : 3-Chlorophenyl vs. unsubstituted in the target compound.
    • Position 6 : Fluorobenzylthio vs. trifluoromethylbenzylthio.

Compound 15e () :

  • Structure: 6-((3-Fluorobenzyl)thio)-5-(2-methoxyphenyl)-1-methyl analog.
  • Key Differences:
    • Position 5 : 2-Methoxyphenyl introduces steric hindrance and electron-donating effects.
  • Impact:
    • Reduced potency compared to 15b, highlighting the importance of substituent electronic properties .

Substituent Variations at Position 1

4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine () :

  • Structure: Ethyl group at position 1 and chloro at position 3.
  • Key Differences:
    • Position 1 : Ethyl vs. hydroxyethyl in the target compound.
    • Position 4 : Chloro vs. hydroxyl (in the target’s 4(5H)-one tautomer).
  • Impact:
    • Ethyl increases lipophilicity but reduces solubility. Chloro at position 4 may alter hydrogen-bonding interactions compared to the hydroxyl group .

6-((3,5-Dimethoxybenzyl)thio)-1-(2-hydroxyethyl) analog () :

  • Structure: Dimethoxybenzylthio at position 6.
  • Key Differences:
    • Position 6 : Methoxy groups enhance solubility but reduce membrane permeability.

Core Modifications in Related Scaffolds

Coumarin-Pyrazolo[3,4-b]pyridine Hybrid () :

  • Structure: Fused coumarin and pyrazolo[3,4-b]pyridine with thieno[2,3-d]pyrimidine.
  • Key Differences: Expanded polycyclic system vs. the simpler pyrazolo[3,4-d]pyrimidinone core.
  • Impact:
    • The target compound’s smaller core may offer better synthetic accessibility and pharmacokinetic properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, which is typically synthesized via multi-step routes involving cyclocondensation and functionalization. Key steps include:

  • Thioether linkage formation : Reacting a 6-mercapto precursor with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., NaH in DMF) .
  • Hydroxyethyl substitution : Introducing the 2-hydroxyethyl group via nucleophilic substitution or Mitsunobu reaction.
  • Yield optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of benzylthiol derivatives), solvent polarity (DMF or THF), and temperature (60–80°C). Evidence from analogous compounds shows yields ranging from 19% to 70% depending on substituent steric effects .

Advanced: How can structural discrepancies in NMR data for this compound be resolved during characterization?

Answer:
Discrepancies in 1H^1 \text{H}-/13C^13 \text{C}-NMR shifts (e.g., ambiguous thioether or hydroxyethyl signals) require:

  • 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity of the trifluoromethylbenzylthio moiety .
  • Solvent optimization : Record spectra in DMSO-d6 to enhance solubility and resolve hydroxyethyl proton signals (δ ~4.5–5.0 ppm).
  • Comparative analysis : Cross-reference with published data for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (e.g., HS43 in ) to validate chemical environments .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities; target ≥98% purity .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and isotopic patterns for the trifluoromethyl group .
  • Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values.

Advanced: How can computational methods predict the compound’s biological target engagement?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP-binding pockets (e.g., ALDH1A subfamily). Focus on the trifluoromethyl group’s hydrophobic interactions and pyrazolo-pyrimidinone’s hydrogen-bonding potential .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).
  • Free energy calculations : Apply MM-PBSA to quantify binding affinity differences between substituents (e.g., hydroxyethyl vs. methyl groups) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme inhibition : Test against ALDH1A isoforms using NAD+ depletion assays (UV-Vis at 340 nm) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., ovarian SKOV3) with IC50 determination via non-linear regression .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide dosing in follow-up studies.

Advanced: How to address contradictory activity data across cell lines or enzyme isoforms?

Answer:
Contradictions may arise from off-target effects or isoform-specific binding. Mitigate via:

  • Proteomic profiling : Use activity-based protein profiling (ABPP) to identify unintended targets .
  • Isoform selectivity assays : Compare IC50 values for ALDH1A1, ALDH1A2, and ALDH1A3 under identical conditions .
  • Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation skewing activity .

Basic: What strategies stabilize the thioether linkage during storage?

Answer:

  • Storage conditions : Keep at −20°C under argon to prevent oxidation of the sulfur atom.
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to reduce hydrolytic degradation.
  • Quality control : Monitor via LC-MS for sulfoxide/sulfone byproducts monthly .

Advanced: How to design SAR studies for optimizing potency and selectivity?

Answer:

  • Substituent variation : Synthesize analogs with modified benzylthio groups (e.g., electron-withdrawing vs. donating substituents) .
  • Hydroxyethyl replacement : Test methyl, propyl, or PEG-linked variants to balance hydrophilicity and target engagement.
  • High-throughput screening : Use 384-well plates to assay 100+ derivatives against ALDH1A and off-target kinases .

Basic: What safety precautions are essential during synthesis?

Answer:

  • Trifluoromethylbenzyl bromide : Handle in a fume hood with nitrile gloves; reacts exothermically with water.
  • Thiol precursors : Neutralize residual H2S using activated charcoal traps.
  • Waste disposal : Follow EPA guidelines for halogenated waste (40 CFR Part 261) .

Advanced: How to validate the compound’s mechanism of action in vivo?

Answer:

  • Xenograft models : Administer intraperitoneally (10–50 mg/kg) in ALDH1A-overexpressing tumor-bearing mice. Monitor tumor volume and ALDH activity via immunohistochemistry .
  • PET imaging : Radiolabel with 18F^{18} \text{F} at the trifluoromethyl group for biodistribution studies .
  • Transcriptomics : Perform RNA-seq on treated tissues to identify downstream pathways (e.g., retinoic acid metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.